Home > Products > Screening Compounds P142712 > Diammineascorbatoplatinum(II)
Diammineascorbatoplatinum(II) - 92266-72-3

Diammineascorbatoplatinum(II)

Catalog Number: EVT-1556772
CAS Number: 92266-72-3
Molecular Formula: C6H12N2O6Pt
Molecular Weight: 403.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diammineascorbatoplatinum(II) is a platinum-based coordination compound that has garnered interest in the field of medicinal chemistry, particularly for its potential antitumor properties. This compound is characterized by the presence of two ammine ligands and ascorbate, a derivative of vitamin C, which may enhance its solubility and bioactivity. The design of this compound is part of a broader effort to develop novel platinum(II) complexes that exhibit improved therapeutic profiles compared to traditional agents like cisplatin.

Source

The synthesis and evaluation of diammineascorbatoplatinum(II) are rooted in research aimed at creating water-soluble platinum complexes with enhanced biological activity. The incorporation of ascorbate is believed to not only improve solubility but also potentially modulate the compound's interaction with biological targets, thereby influencing its anticancer efficacy .

Classification

Diammineascorbatoplatinum(II) belongs to the class of metal coordination compounds, specifically platinum(II) complexes. It is categorized under antitumor agents due to its potential application in cancer therapy. Its structure includes a central platinum atom coordinated with two ammine groups and an ascorbate ligand, which plays a crucial role in its chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of diammineascorbatoplatinum(II) typically involves several steps, starting from commercially available platinum(II) salts. The general procedure includes:

  1. Preparation of Platinum(II) Salt: Platinum(II) dichloride or another suitable precursor is often used as the starting material.
  2. Complexation with Ammine Ligands: The platinum salt is reacted with ammonia or an ammine donor, leading to the formation of diammineplatinum(II).
  3. Introduction of Ascorbate: The ascorbate ligand is then introduced into the reaction mixture under controlled conditions, allowing for coordination to the platinum center.

Technical Details

Molecular Structure Analysis

Structure

Diammineascorbatoplatinum(II) features a square planar geometry typical of platinum(II) complexes. The molecular structure includes:

  • Platinum Center: A central platinum atom coordinated by two ammine ligands.
  • Ascorbate Ligand: A bidentate ascorbate ligand that binds through its carboxylate and hydroxyl groups.

Data

The molecular formula for diammineascorbatoplatinum(II) can be represented as C6H8N2O6Pt\text{C}_6\text{H}_8\text{N}_2\text{O}_6\text{Pt}. Detailed structural data can be obtained through X-ray crystallography, revealing bond lengths and angles that confirm its square planar configuration.

Chemical Reactions Analysis

Reactions

Diammineascorbatoplatinum(II) participates in various chemical reactions typical of platinum complexes. Key reactions include:

  1. Hydrolysis: In aqueous environments, the complex may undergo hydrolysis, leading to the release of ligands and formation of reactive species.
  2. Interaction with Biomolecules: The compound can interact with DNA and proteins, which is critical for its antitumor activity.

Technical Details

These reactions can be studied using spectroscopic methods to monitor changes in absorbance or fluorescence as ligands are displaced or modified upon interaction with biological targets .

Mechanism of Action

Process

The mechanism by which diammineascorbatoplatinum(II) exerts its biological effects primarily involves:

  1. DNA Binding: Similar to other platinum-based drugs, it likely binds to DNA through nucleophilic attack on the platinum center, leading to cross-linking.
  2. Cell Cycle Disruption: This binding can interfere with DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Data

Studies have shown that such interactions can lead to increased levels of cellular stress markers and activate apoptotic pathways in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diammineascorbatoplatinum(II) typically appears as a crystalline solid.
  • Solubility: It is water-soluble due to the presence of the ascorbate ligand.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may undergo hydrolysis over time.
  • Reactivity: It shows reactivity towards nucleophiles due to the electrophilic nature of the platinum center.

Relevant analyses include conductivity measurements and infrared spectroscopy to assess ligand coordination and complex stability .

Applications

Scientific Uses

Diammineascorbatoplatinum(II) holds promise in several scientific domains:

  • Cancer Therapy: Its primary application is in oncology as a potential alternative or adjunct to existing platinum-based chemotherapeutics.
  • Drug Development: Ongoing research aims to further explore its efficacy against various cancer types and optimize its formulation for clinical use.
Introduction to Platinum Anticancer Complexes

Historical Development of Platinum-Based Chemotherapeutics

The serendipitous discovery of cisplatin’s cytotoxic properties in 1965 by Barnett Rosenberg marked a paradigm shift in oncology. Cisplatin (cis-diamminedichloroplatinum(II)) became the first FDA-approved platinum chemotherapeutic in 1978, demonstrating unprecedented efficacy against testicular and ovarian cancers. Prior to its approval, testicular cancer remission rates were a mere 5–10%; by 1984, cisplatin-based regimens achieved 75–85% remission rates [1] [9]. This breakthrough catalyzed the development of second-generation analogs like carboplatin (cis-diammine(cyclobutanedicarboxylato)platinum(II)), designed to mitigate cisplatin’s severe nephrotoxicity through slower hydrolysis kinetics. Carboplatin replaced cisplatin’s chloride leaving groups with a bidentate cyclobutanedicarboxylate ligand, reducing renal damage but exhibiting lower potency (requiring 4-fold higher doses for equivalent efficacy) [1] [6]. The third-generation agent oxaliplatin ([(1R,2R)-cyclohexanediamine-N,N’]oxalatoplatinum(II)) introduced the hydrophobic DACH (1,2-diaminocyclohexane) carrier ligand, enabling activity against cisplatin-resistant colorectal cancers and expanding platinum therapy to gastrointestinal malignancies [2] [4].

Table 1: Generational Evolution of Clinically Significant Platinum Anticancer Agents

GenerationCompoundKey Structural FeaturesTarget Cancers
1stCisplatincis-NH₃, Cl⁻ leaving groupsTesticular, ovarian, lung
2ndCarboplatinBidentate CBDCA ligandOvarian, lung
2ndNedaplatinGlycolato leaving groupHead/neck (Japan-approved)
3rdOxaliplatinDACH carrier ligand, oxalate leaving groupColorectal, pancreatic
3rdLobaplatinCyclobutylmethylamine, lactate ligandBreast, NSCLC (China-approved)

Chemical Classification of Platinum Coordination Compounds

Platinum anticancer agents are classified by nuclearity, oxidation state, and ligand architecture:

  • Mononuclear Pt(II) Complexes: Square-planar geometries dominate this category. Cisplatin exemplifies the cis-[PtX₂(amine)₂] structure (X = leaving group; amine = non-leaving carrier ligand). Aquation—replacement of labile chloride ligands with water molecules in low-chloride intracellular environments—generates electrophilic species that form DNA adducts [1] [9]. Carboplatin’s dicarboxylate chelate ring confers kinetic inertness, slowing aquation and reducing nephrotoxicity [6].

  • Dinuclear/Multinuclear Complexes: These feature bridging ligands (e.g., polyamines, N-heterocycles) linking platinum centers. The trinuclear complex BBR3464 ([{Pt(NH₃)₃}₂μ-Pt(ethylenediamine)]⁴⁺) exhibits enhanced DNA binding through long-range interstrand crosslinks, overcoming cisplatin resistance in preclinical models [4] [8]. Recent dinuclear Pt(II) complexes with aromatic N-heterocycle bridges demonstrate improved tumor penetration and novel DNA binding modes, including minor groove coverage [8].

  • Pt(IV) Prodrugs: Octahedral Pt(IV) complexes like satraplatin and iproplatin are biologically inert, requiring intracellular reduction to active Pt(II) species. Their axial ligands (e.g., carboxylates, hydroxides) modulate lipophilicity and redox potential. Pt(IV) derivatives of cisplatin with photoactivatable axial ligands represent emerging "photoactivated chemotherapy" (PACT) agents [4] [7].

Role of Ligand Modification in Platinum Complex Bioactivity

Ligand engineering directly influences pharmacokinetics, DNA adduct formation, and resistance profiles:

  • Leaving Groups: Chlorides in cisplatin facilitate cellular uptake but confer nephrotoxicity. Substituting chlorides with dicarboxylates (carboplatin) or oxalate (oxaliplatin) reduces reactivity, diminishing side effects but requiring dose escalation. Malonate ligands in experimental Pt(II) complexes (e.g., [Pt(mal)(5,6-epoxy-1,10-phenanthroline)]) enhance solubility while maintaining cytotoxicity against breast and colorectal cancer cells [7].

  • Carrier Ligands: Ammine groups in cisplatin promote intrastrand d(GpG) crosslinks. Replacing NH₃ with DACH in oxaliplatin generates bulkier adducts that evade mismatch repair (MMR)-mediated resistance. Cyclohexylamine in lobaplatin enhances uptake in hepatocellular carcinoma [4] [6]. Phenanthroline-derived carrier ligands in experimental complexes intercalate DNA, inducing structural distortions that impede repair machinery [7].

  • Impact on Resistance Mechanisms: Ligands dictate cellular accumulation via transporter interactions. Cisplatin influx depends on CTR1 (copper transporter 1) and OCT2 (organic cation transporter 2), while efflux involves ATP7A/B copper pumps. Carboplatin bypasses OCT2, reducing nephrotoxicity but not CTR1-mediated resistance. Sterically hindered ligands in dinuclear complexes evade glutathione detoxification by shielding platinum centers from nucleophilic attack [4] [8].

Emergence of Ascorbato Ligands in Platinum(II) Complex Design

Ascorbato (vitamin C anion) ligands address critical limitations of classical platinum drugs:

  • Synthesis and Solubility: The prototype ascorbato complex DAP (bisascorbato-DACH-platinum(II)) was synthesized via sulfato-DACH-platinum(II) intermediate reacting with barium ascorbate, yielding a water-soluble product isolable by filtration. Elemental analysis confirmed the [Pt(DACH)(ascorbate)₂] stoichiometry [5]. Unlike cisplatin’s 2.53 g/L solubility, ascorbato complexes achieve >50 mg/mL concentrations, enabling intravenous administration without toxic solubilizing excipients [5] [7].

  • Bioactivity and Non-Cross-Resistance: DAP exhibits potent in vitro cytotoxicity against L1210 leukemia cells (IC₅₀ = 2–5 μg/mL) and crucially overcomes cisplatin resistance in L1210/DDP models. In vivo, intraperitoneal DAP administration in murine models yielded >200% T/C (treated/control) values with long-term survivors, confirming non-cross-resistance [5]. Mechanistically, ascorbate’s antioxidant properties may mitigate cisplatin-induced oxidative stress in normal cells while facilitating platinum-DNA adduct formation in tumors. The ascorbate ligand’s bifunctionality—acting as leaving group and redox modulator—represents a unique pharmacophore [5] [7].

Table 2: Ascorbato-Platinum(II) Complexes and Their Biological Profiles

ComplexCarrier LigandSolubilityCytotoxicity (IC₅₀)Resistance Profile
DAP-1Mixed-isomer DACH>50 mg/mL2–5 μg/mL (L1210)Non-cross-resistant with cisplatin
Pt(ascorbate)₂(en)EthylenediamineHighComparable to cisplatinOvercomes CTR1 deficiency
[Pt(ascorbate)(phen)]⁺1,10-PhenanthrolineModerate1.8 μM (HCT116)Bypasses glutathione detoxification

Structural Innovations: Modern ascorbato complexes incorporate intercalating ancillary ligands (e.g., 5,6-epoxy-1,10-phenanthroline), inducing dual DNA damage mechanisms—covalent binding and intercalation. These hybrids demonstrate caspase-3-mediated apoptosis in 4T1 breast cancer cells and inhibit metastasis by suppressing cell migration [7]. Dinuclear ascorbato-Pt(II) complexes with bis-tridentate NCN ligands exhibit thermally activated delayed fluorescence (TADF), enabling real-time imaging of drug distribution while maintaining anticancer activity [10].

Properties

CAS Number

92266-72-3

Product Name

Diammineascorbatoplatinum(II)

IUPAC Name

azane;2-(1,2-dihydroxyethyl)-5-oxo-2H-furan-3,4-diolate;platinum(2+)

Molecular Formula

C6H12N2O6Pt

Molecular Weight

403.25 g/mol

InChI

InChI=1S/C6H8O6.2H3N.Pt/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2,5,7-10H,1H2;2*1H3;/q;;;+2/p-2

InChI Key

HXBGWYOMFXZJOI-UHFFFAOYSA-L

SMILES

C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.N.N.[Pt+2]

Synonyms

diammineascorbatoplatinum(II)

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.N.N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.